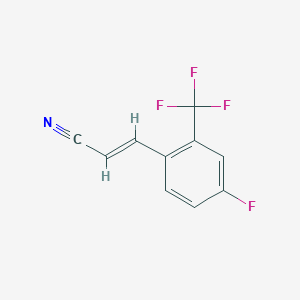

(e/z)-3-(2-(Trifluoromethyl)-4-fluorophenyl)-acrylonitrile

Description

Properties

IUPAC Name |

(E)-3-[4-fluoro-2-(trifluoromethyl)phenyl]prop-2-enenitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5F4N/c11-8-4-3-7(2-1-5-15)9(6-8)10(12,13)14/h1-4,6H/b2-1+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDBRQIWOFDVYOP-OWOJBTEDSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)C(F)(F)F)C=CC#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1F)C(F)(F)F)/C=C/C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5F4N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E/Z)-3-(2-(Trifluoromethyl)-4-fluorophenyl)-acrylonitrile typically involves the following steps:

Starting Materials: : The synthesis begins with 2-(trifluoromethyl)-4-fluorobenzaldehyde as the starting material.

Condensation Reaction: : The aldehyde group is reacted with malononitrile in the presence of a base (e.g., potassium carbonate) to form an intermediate cyanoacetate.

Dehydration: : The intermediate undergoes dehydration to form the final product, This compound .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

(E/Z)-3-(2-(Trifluoromethyl)-4-fluorophenyl)-acrylonitrile: undergoes various types of chemical reactions, including:

Oxidation: : The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: : Reduction reactions can convert the cyano group to amines.

Substitution: : Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring.

Common Reagents and Conditions

Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: : Lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used for reduction.

Substitution: : Reagents like bromine (Br₂) and nitric acid (HNO₃) are used for substitution reactions.

Major Products Formed

Oxidation: : Trifluoromethyl-substituted carboxylic acids or ketones.

Reduction: : Trifluoromethyl-substituted amines.

Substitution: : Brominated or nitro-substituted derivatives.

Scientific Research Applications

Research indicates that acrylonitrile derivatives exhibit various biological activities, including antibacterial properties. For instance, compounds structurally similar to (E/Z)-3-(2-(Trifluoromethyl)-4-fluorophenyl)-acrylonitrile have shown effectiveness against both Gram-positive and Gram-negative bacteria. The antibacterial activity is often dose-dependent, with varying minimum inhibitory concentrations based on structural modifications of the compound.

Case Study: Antibacterial Efficacy

- A study demonstrated that derivatives of acrylonitrile displayed significant antibacterial activity against common pathogens, suggesting that this compound could be a candidate for developing new antibacterial agents.

Medicinal Chemistry Applications

The compound has been explored for its potential in cancer therapy. A series of 2-phenylacrylonitriles targeting the aryl hydrocarbon receptor (AhR) have shown promising selective activity against cancerous cell lines. The unique structural features of this compound may enhance its efficacy in such applications .

Quantitative Structure-Activity Relationship (QSAR) Models:

- QSAR models developed for similar compounds indicate that modifications to the compound's structure can significantly impact its biological activity, providing insights into optimizing its design for therapeutic purposes .

Material Science Applications

In materials science, this compound can serve as a precursor for synthesizing advanced materials with tailored properties due to its unique electronic characteristics. The incorporation of fluorinated groups can enhance thermal stability and mechanical strength in polymers.

Potential Material Properties:

- Increased thermal stability

- Enhanced mechanical properties

- Improved chemical resistance

Comparative Analysis with Related Compounds

To further illustrate the uniqueness of this compound, a comparative analysis with related compounds is presented below:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 4-Fluoroacrylonitrile | Contains a fluorine atom on the vinyl group | Less electron-withdrawing compared to trifluoromethyl |

| Trifluoroacrylic acid | Contains a trifluoromethyl group as an acid | More polar due to carboxylic acid functionality |

| 2-Trifluoromethylphenylacrylonitrile | Similar phenyl substitution but lacks fluorine on the vinyl | Different electronic properties due to phenyl substitution |

The combination of both trifluoromethyl and fluorophenyl groups in this compound significantly influences its chemical reactivity and potential applications compared to other acrylonitrile derivatives .

Mechanism of Action

The mechanism by which (E/Z)-3-(2-(Trifluoromethyl)-4-fluorophenyl)-acrylonitrile exerts its effects involves its interaction with molecular targets and pathways. The trifluoromethyl group enhances the compound's stability and reactivity, while the fluorine atom influences its electronic properties. These interactions can modulate biological processes and lead to desired outcomes in various applications.

Comparison with Similar Compounds

Structural and Electronic Comparisons

Key Structural Features:

- Acrylonitrile backbone : Common to all analogs, enabling conjugation and reactivity.

- Substituent effects : Trifluoromethyl (-CF₃) and fluorine (-F) groups enhance electron-withdrawing properties, influencing reaction kinetics and stability.

Table 1: Structural and Electronic Properties of Analogs

Key Observations :

- Trifluoromethyl groups (e.g., in 4MPAN-TFMP) significantly lower electron density, enhancing resistance to oxidation .

- Fluorine atoms (e.g., in IIc) improve metabolic stability and binding affinity in biological systems .

- Methoxy groups (e.g., in 2e) introduce steric bulk and moderate electron donation, altering reactivity in nucleophilic additions .

Key Observations :

- High yields (87–94%) are achievable with aldehydes and nitriles under mild conditions (e.g., ethanol, room temperature) .

- The presence of electron-withdrawing groups (e.g., -CF₃, -Br) accelerates condensation reactions by stabilizing intermediate enolates .

Table 3: Functional Properties of Analogs

Key Observations :

- Phenothiazine-carbonyl derivatives (e.g., 2e) exhibit potent anticancer activity via tubulin disruption .

- Thiazole-containing acrylonitriles (e.g., ) show promise in targeting enzyme active sites due to heterocyclic rigidity.

- Methoxy and trifluoromethyl groups (e.g., 4MPAN-TFMP) enhance optoelectronic properties for use in OLEDs or sensors .

Research Findings and Implications

Substituent-Driven Reactivity : Trifluoromethyl and fluorine substituents enhance stability and electronic tuning, making these compounds versatile in drug design and materials science .

Isomer-Specific Activity : While the evidence lacks direct E/Z comparisons for the target compound, studies on analogs (e.g., IIc vs. hydrogenated propanenitrile 6 in ) suggest that geometric isomerism significantly impacts biological activity and photophysical properties.

Synthetic Scalability : High-yield syntheses (≥87%) under mild conditions support industrial applicability .

Biological Activity

(E/Z)-3-(2-(Trifluoromethyl)-4-fluorophenyl)-acrylonitrile is a compound characterized by significant biological activity, particularly due to its unique structural features. This article explores its biological properties, potential applications, and relevant research findings.

Chemical Structure and Properties

The compound features a nitrile functional group attached to an acrylonitrile backbone, with a trifluoromethyl and a fluorophenyl group. These electronegative fluorine atoms enhance its reactivity and polarity, making it a candidate for various applications in medicinal chemistry and materials science. The molecular formula is with a molecular weight of 215.15 g/mol .

Antibacterial Properties

Research indicates that acrylonitrile derivatives, including this compound, exhibit notable antibacterial activity against both Gram-positive and Gram-negative bacteria. The antibacterial efficacy is often dose-dependent, with minimum inhibitory concentrations (MIC) varying based on structural modifications of the compound. For instance, studies have shown that similar compounds can effectively inhibit bacterial growth, suggesting potential therapeutic uses in treating infections .

| Compound | MIC (µg/mL) | Gram Type |

|---|---|---|

| This compound | 32 | Gram-negative |

| 4-Fluoroacrylonitrile | 64 | Gram-positive |

| Trifluoroacrylic acid | 128 | Gram-negative |

The mechanism through which this compound exerts its antibacterial effects is thought to involve interactions with bacterial cell membranes, disrupting their integrity and function. The presence of the trifluoromethyl group may enhance lipophilicity, facilitating penetration into bacterial cells .

Case Studies and Research Findings

- Study on Antimicrobial Efficacy : A study evaluated the antimicrobial properties of various acrylonitrile derivatives, including this compound. Results indicated that the compound showed significant inhibition against Staphylococcus aureus and Escherichia coli, supporting its potential as an antibacterial agent .

- In Silico Toxicity Prediction : Another research study employed in silico methods to predict the acute oral toxicity of compounds similar to this compound. The findings suggested that while the compound exhibits promising biological activity, careful consideration of its toxicity profile is essential for therapeutic applications .

- Fluorinated Compounds in Drug Design : The incorporation of fluorine in drug molecules has been shown to enhance metabolic stability and bioavailability. In this context, this compound serves as a model compound for studying the effects of fluorination on biological activity .

Q & A

Q. What are the optimized synthetic routes for (E/Z)-3-(2-(trifluoromethyl)-4-fluorophenyl)-acrylonitrile, and how do reaction conditions influence stereoselectivity?

- Methodological Answer : The synthesis typically involves Knoevenagel condensation between 2-(trifluoromethyl)-4-fluorobenzaldehyde and acrylonitrile derivatives under basic conditions (e.g., piperidine in ethanol) . Microwave-assisted synthesis can enhance reaction efficiency by reducing time and improving yield . Stereoselectivity (E/Z ratio) is influenced by solvent polarity, temperature, and catalyst choice. For example, polar aprotic solvents like DMF favor the E-isomer due to stabilization of the transition state, while non-polar solvents may favor the Z-form . Purification via column chromatography or recrystallization ensures isomer separation.

Q. How can researchers confirm the stereochemistry and molecular structure of this compound?

- Methodological Answer :

- X-ray crystallography : Resolve absolute configuration using single-crystal diffraction (e.g., as demonstrated for analogous acrylonitriles in ).

- NMR spectroscopy : Compare coupling constants (J-values) of vinylic protons; E-isomers typically show J = 12–16 Hz, while Z-isomers exhibit J = 8–12 Hz .

- Computational modeling : DFT calculations (e.g., Gaussian 09) predict optimized geometries and compare with experimental data .

Q. What initial biological screening assays are suitable for evaluating its bioactivity?

- Methodological Answer :

- Antimicrobial assays : Use broth microdilution (CLSI guidelines) against Gram-positive/negative bacteria and fungi.

- Anticancer screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50 determination .

- Enzyme inhibition : Test against kinases or tubulin polymerases using fluorescence-based kits (e.g., tubulin polymerization assay per ).

Advanced Research Questions

Q. How can contradictory data in biological activity between E and Z isomers be systematically addressed?

- Methodological Answer :

- Dose-response profiling : Compare IC50 values across multiple cell lines to rule out cell-type-specific effects.

- Target engagement studies : Use SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to quantify binding affinities to suspected targets (e.g., tubulin) .

- Metabolic stability assays : Incubate isomers with liver microsomes to assess differential degradation rates that may skew activity results .

Q. What strategies resolve discrepancies in spectroscopic data during structural characterization?

- Methodological Answer :

- High-resolution mass spectrometry (HRMS) : Confirm molecular formula (e.g., C11H6F4N) to rule out impurities.

- 2D NMR (COSY, HSQC) : Assign overlapping peaks in crowded spectra, particularly for aromatic and vinylic protons .

- Dynamic light scattering (DLS) : Detect aggregation in solution, which may cause anomalous NMR/UV-Vis readings .

Q. What experimental designs probe the mechanism of action in anticancer applications?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.